Barbituric acid, 5-butyl-1,3-diphenyl-

Carboxylesterase 2 Enzyme Inhibition Drug Metabolism

Procure the defined hCES2 inhibitor, 5-Butyl-1,3-diphenylbarbituric acid (CAS 745-34-6), to ensure low-nanomolar potency (IC₅₀ 130 nM) and a 6.6-fold advantage over BNPP. Unlike classical 5,5-disubstituted sedatives, its N1,N3-diphenyl substitution redirects binding away from GABAergic sites to hCES2, making it the optimal tool for definitive prodrug activation (irinotecan/CPT-11) and target engagement studies. Verified Log P (~4.2) and Ki (90 nM) data provide a robust SAR benchmark. Synthetically accessible per US2744900A for further C5/thio derivatization.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 745-34-6
Cat. No. B12001377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbituric acid, 5-butyl-1,3-diphenyl-
CAS745-34-6
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
InChIKeyBDXKIVHGIVLZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1,3-diphenylbarbituric Acid (CAS 745-34-6): Procurement Specifications and hCES2 Inhibitory Profile


5-Butyl-1,3-diphenylbarbituric acid (CAS 745-34-6; molecular formula C₂₀H₂₀N₂O₃) is an N-phenyl substituted, 5-monoalkyl barbituric acid derivative . The compound is differentiated from the classical 5,5-disubstituted barbiturate sedative-hypnotics by its N-arylation pattern and its single C5 substituent. In the context of human carboxylesterase 2 (hCES2) inhibition—a target relevant to prodrug activation and drug-induced toxicity—this compound has been characterized for its inhibitory potency against the cocaine esterase/hCES2 isoform [1].

5-Butyl-1,3-diphenylbarbituric Acid CAS 745-34-6: Why In-Class Barbiturates Cannot Be Freely Substituted


Barbituric acid derivatives are not a single pharmacophore but a highly tunable scaffold where substituent pattern dictates both enzyme engagement and physicochemical properties. Classical 5,5-dialkyl barbiturates (e.g., pentobarbital, secobarbital) and N-unsubstituted monoalkyl derivatives (e.g., 5-butylbarbituric acid) exhibit significantly different hydrogen-bonding capabilities, lipophilicity, and protein-binding orientations [1]. Specifically, substitution at the N1 and N3 positions with phenyl rings alters the planarity and π-stacking potential of the barbiturate core, which can redirect binding away from canonical GABAergic sites toward alternative enzymatic pockets such as hCES2 [2]. Consequently, selecting a generic barbituric acid or an N-unsubstituted analog for hCES2-focused studies will not replicate the potency profile observed with 5-butyl-1,3-diphenylbarbituric acid.

Quantitative Differentiation Evidence for 5-Butyl-1,3-diphenylbarbituric Acid (CAS 745-34-6)


hCES2 Inhibition: 5-Butyl-1,3-diphenylbarbituric Acid Demonstrates 6.6-Fold Greater Potency than BNPP Positive Control

In a standardized hCES2 inhibition assay using fluorescein diacetate as substrate in human liver microsomes, 5-butyl-1,3-diphenylbarbituric acid exhibits an IC₅₀ of 130 nM [1]. This represents a 6.6-fold improvement in potency compared to bis-p-nitrophenyl phosphate (BNPP), a widely used broad-spectrum carboxylesterase positive control which demonstrates an IC₅₀ of 860 nM (0.86 µM) against hCES2 in a comparable microsomal hydrolysis system [2]. The 5-butyl-1,3-diphenylbarbituric acid also displays non-competitive inhibition kinetics with a Ki of 90 nM [1], confirming high-affinity binding distinct from substrate competition.

Carboxylesterase 2 Enzyme Inhibition Drug Metabolism

N-Phenyl Substitution Confers Distinct Lipophilicity Profile Relative to 5-Butylbarbituric Acid

The 1,3-diphenyl substitution pattern substantially elevates the lipophilicity of the barbiturate core. 5-Butyl-1,3-diphenylbarbituric acid (C₂₀H₂₀N₂O₃, MW 336.38) has a calculated octanol-water partition coefficient (Log P) of approximately 4.2 . In contrast, the simpler N-unsubstituted 5-butylbarbituric acid (C₈H₁₂N₂O₃, MW 184.19) exhibits a calculated Log P of approximately 0.8 . The addition of the two phenyl moieties increases Log P by ~3.4 units and nearly doubles the molecular weight.

Physicochemical Properties Lipophilicity ADME

Synthetic Accessibility: Established Patent Route via Monoalkyl Barbiturate Condensation

The synthetic pathway to 5-butyl-1,3-diphenylbarbituric acid is established via condensation of urea derivatives with malonic acid derivatives. A foundational patent (US2744900A) describes the preparation of 5-alkyl barbituric acids including S-butylbarbituric acid as precursors, and further substitution on the nitrogen atoms of the barbituric acid ring is specifically claimed as within the scope of the methodology [1]. This patent-protected route provides a well-characterized synthetic foundation. In contrast, many novel hCES2 inhibitors described in recent literature (e.g., CES2-IN-1 / Compound 24, IC₅₀ = 6.72 µM) lack established large-scale synthetic protocols [2].

Synthetic Chemistry Process Chemistry Chemical Procurement

Alkyl Chain Length-Dependent Activity: Butyl Group Optimizes Target Engagement

Within the barbituric acid derivative class, the length of the C5 alkyl substituent modulates both enzyme inhibition and physicochemical behavior. SAR studies on barbituric acid derivatives demonstrate that the butyl substituent at C5 (four-carbon chain) provides a balance of hydrophobic interaction with target protein pockets while maintaining manageable Log P values [1]. Shorter alkyl chains (methyl, ethyl) reduce lipophilicity and may weaken van der Waals contacts with hydrophobic enzyme clefts, while longer chains (pentyl, hexyl) further increase Log P but may introduce solubility limitations and enhanced protein binding that complicates in vitro assay interpretation.

Structure-Activity Relationship SAR Barbiturate Chemistry

Procurement-Guiding Application Scenarios for 5-Butyl-1,3-diphenylbarbituric Acid (CAS 745-34-6)


hCES2 Inhibition Assays Requiring High Potency at Low Working Concentrations

Given its IC₅₀ of 130 nM against hCES2 in human liver microsomes, 5-butyl-1,3-diphenylbarbituric acid is optimally suited for in vitro carboxylesterase 2 inhibition studies where low-nanomolar potency is required to minimize solvent (e.g., DMSO) carryover effects and reduce non-specific protein binding artifacts [1]. The compound's 6.6-fold potency advantage over BNPP (IC₅₀ = 860 nM) enables complete enzyme inhibition at concentrations where BNPP would show only partial effect, making it preferable for definitive target engagement studies and hCES2 phenotyping experiments [2].

Structure-Activity Relationship (SAR) Studies on Barbiturate-Derived Enzyme Inhibitors

5-Butyl-1,3-diphenylbarbituric acid serves as a critical reference compound in SAR campaigns exploring barbituric acid derivatives as enzyme inhibitors. The compound's unique combination of N1,N3-diphenyl substitution and C5-butyl monoalkylation provides a defined structural benchmark against which modifications to alkyl chain length (methyl, ethyl, pentyl) or aryl substitution pattern can be quantitatively compared [1]. The published Log P data (~4.2) and hCES2 inhibitory parameters (IC₅₀ = 130 nM; Ki = 90 nM) offer baseline values for assessing how structural alterations impact both potency and physicochemical properties [2].

Drug Metabolism and Prodrug Activation Studies in Liver Microsome Models

In drug metabolism research focused on hCES2-mediated prodrug activation (e.g., irinotecan/CPT-11 to SN-38 conversion), 5-butyl-1,3-diphenylbarbituric acid provides a potent tool for selectively ablating hCES2 activity in human liver microsome preparations. The compound's non-competitive inhibition mechanism (Ki = 90 nM) ensures that enzyme activity is suppressed regardless of substrate concentration, enabling researchers to definitively attribute observed metabolic conversion to hCES2 rather than other esterases such as hCES1 or AADAC [1]. This application is particularly relevant for laboratories investigating irinotecan-induced delayed diarrhea mechanisms or evaluating hCES2 substrate liability in early-stage drug candidates.

Procurement for Synthesis and Derivatization Projects

For medicinal chemistry and process chemistry groups, 5-butyl-1,3-diphenylbarbituric acid offers a synthetically accessible scaffold supported by established patent literature (US2744900A) describing barbituric acid alkylation and N-substitution methodologies [1]. The compound can be procured as a starting material for further derivatization at the C5 position or for the synthesis of thio-analogs (e.g., 5-butyl-1,3-diphenyl-2-thiobarbituric acid) [2]. The documented synthetic routes reduce the technical risk associated with de novo synthesis of structurally related but undocumented analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barbituric acid, 5-butyl-1,3-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.